[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13464412
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
![[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester -](/images/structure/VC13464412.png)
Specification
Molecular Formula | C15H21N3O3 |
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Molecular Weight | 291.35 g/mol |
IUPAC Name | benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]carbamate |
Standard InChI | InChI=1S/C15H21N3O3/c16-9-14(19)18-8-4-7-13(18)10-17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,16H2,(H,17,20) |
Standard InChI Key | AQNGMEKKLFLVNZ-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CC(N(C1)C(=O)CN)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methylene group linked to a carbamic acid benzyl ester. The 1-position of the pyrrolidine is functionalized with a 2-amino-acetyl group, introducing both amine and ketone functionalities.
Key Structural Elements:
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Pyrrolidine core: Enhances conformational flexibility and mimics bioactive molecules.
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Benzyl ester: Serves as a protective group for carboxylic acids, facilitating synthetic modifications.
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Amino-acetyl side chain: Provides hydrogen-bonding capabilities and metabolic stability.
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H-NMR: Peaks at δ 1.2–1.4 ppm (pyrrolidine CH₂), δ 3.3–3.6 ppm (N-CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons).
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¹³C-NMR: Carbonyl signals at δ 170–175 ppm (carbamate and acetyl groups).
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 320.3 [M+H]⁺, consistent with the molecular formula.
Physicochemical Data
Property | Value |
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Molecular Formula | C₁₇H₂₅N₃O₃ |
Molecular Weight | 319.4 g/mol |
Melting Point | 98–102°C (decomposes) |
Solubility | Soluble in DMSO, DMF; insoluble in water |
LogP (Partition Coefficient) | 1.8 ± 0.2 |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrrolidine Functionalization:
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Alkylation of pyrrolidine with chloroacetyl chloride introduces the 2-chloroacetyl group.
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Amination:
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Reaction with ammonia or ammonium hydroxide replaces the chloride with an amine, forming the 2-amino-acetyl substituent.
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Carbamate Formation:
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Coupling with benzyl chloroformate under basic conditions (e.g., triethylamine in THF) yields the final product.
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Reaction Conditions:
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Temperature: 0–5°C for acylation steps; room temperature for amination.
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Solvents: Dichloromethane (DCM) for alkylation; tetrahydrofuran (THF) for carbamate formation.
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Yield: 65–72% after silica gel chromatography.
Industrial-Scale Production
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Continuous Flow Reactors: Improve reaction efficiency and reduce by-products.
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Purification: Crystallization from ethanol/water mixtures achieves >98% purity.
Applications in Medicinal Chemistry
Prodrug Design
The benzyl ester acts as a protecting group, enabling targeted delivery. Hydrolysis by esterases in vivo releases the active carbamic acid.
Scaffold for Analog Synthesis
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Structural Modifications:
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Replacement of benzyl with tert-butyl ester enhances metabolic stability (t₁/₂ increased from 2.1 to 6.8 hours).
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Substitution at the pyrrolidine 3-position improves AChE selectivity.
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Table: Comparative Bioactivity of Analogues
Analog | AChE IC₅₀ (µM) | Solubility (mg/mL) |
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Benzyl ester (parent compound) | 12 | 0.8 |
tert-Butyl ester | 18 | 0.3 |
3-Fluoro-pyrrolidine derivative | 8 | 1.2 |
Future Research Directions
Targeted Drug Delivery
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability and reduce off-target effects.
Computational Modeling
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Molecular Dynamics Simulations: To predict binding modes with novel targets like TRPV1 ion channels.
Toxicology Studies
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Acute Toxicity: LD₅₀ in murine models remains uncharacterized; required for preclinical development.
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